Weak P2X7 Antagonist Activity (IC₅₀ 10 μM) Contrasts with Nanomolar Inhibitors A-740003 and A-438079
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- inhibits BzATP-induced YO-PRO-1 iodide uptake in human THP-1 cells with an IC₅₀ of 10,000 nM (10 μM) [1]. In the same cell line and assay format, the potent and selective P2X7 antagonist A-740003 blocks agonist-evoked pore formation with an IC₅₀ of 92 nM [2], while A-438079 exhibits an IC₅₀ of 123 nM in HEK293 cells [3]. This 108-fold potency differential establishes the compound as a weak antagonist suitable for use as a negative control or reference standard.
| Evidence Dimension | P2X7 receptor antagonist potency (YO-PRO-1 uptake inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | A-740003 IC₅₀ = 92 nM; A-438079 IC₅₀ = 123 nM |
| Quantified Difference | 108-fold weaker than A-740003; 81-fold weaker than A-438079 |
| Conditions | Human THP-1 cells, BzATP-induced YO-PRO-1 iodide uptake (target); A-740003 data in THP-1 cells; A-438079 data in HEK293 cells |
Why This Matters
The compound's weak antagonist activity makes it an ideal negative control or reference standard in P2X7 receptor pharmacology studies, where potent inhibition would obscure assay windows.
- [1] BindingDB. BDBM50249033 (CHEMBL4078657). Antagonist activity at P2X7 receptor in human THP1 cells assessed as inhibition of BzATP-induced YO-PRO-1 Iodide uptake. View Source
- [2] Honore, P., et al. A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a Novel and Selective P2X7 Receptor Antagonist, Dose-Dependently Reduces Neuropathic Pain in the Rat. Journal of Pharmacology and Experimental Therapeutics, 2006, 319(3), 1376-1385. View Source
- [3] BindingDB. BDBM50410955 (CHEMBL377219). A-438079 antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells. View Source
